molecular formula C17H20N2O4S2 B2618972 Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate CAS No. 895262-65-4

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B2618972
CAS No.: 895262-65-4
M. Wt: 380.48
InChI Key: MDHLWOSGBLCRLY-UHFFFAOYSA-N
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Description

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is a sulfonamide-substituted thiophene derivative characterized by a benzylpiperazine moiety linked via a sulfonyl group to the thiophene ring. The compound’s synthesis likely involves sulfonylation of a thiophene precursor followed by nucleophilic substitution with 4-benzylpiperazine, analogous to methods described for related compounds .

Properties

IUPAC Name

methyl 3-(4-benzylpiperazin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-17(20)16-15(7-12-24-16)25(21,22)19-10-8-18(9-11-19)13-14-5-3-2-4-6-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHLWOSGBLCRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the sulfonyl group and the benzylpiperazine moiety. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is being investigated for its potential therapeutic properties. Its applications include:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. The incorporation of the sulfonamide group enhances this activity, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. Mechanistic studies reveal increased caspase activity, suggesting its role in triggering programmed cell death, which is crucial in cancer treatment .

Biological Research

The compound is also explored for its interactions with biological receptors:

  • Ligand Studies : The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can be pivotal in studying neurological disorders and developing related therapies.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds through various chemical reactions such as nucleophilic substitutions and oxidation processes.

Antimicrobial Evaluation

A study conducted on derivatives of this compound demonstrated enhanced antimicrobial activity compared to non-sulfonamide counterparts. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.

Anticancer Mechanism

In vitro studies highlighted that the compound could inhibit cancer cell proliferation by inducing apoptosis. The mechanism involved the activation of caspases, which are critical in the apoptotic pathway. These findings suggest that further development could lead to effective anticancer agents.

Mechanism of Action

The mechanism by which Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate exerts its effects is related to its ability to interact with specific molecular targets. The benzylpiperazine moiety can bind to receptors or enzymes, modulating their activity. The sulfonyl group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The benzylpiperazine and morpholine derivatives (target compound and ) share similar sulfonylation strategies but differ in amine nucleophiles, impacting solubility and steric bulk.
  • Triazine-containing analogs (e.g., metsulfuron-methyl) prioritize agrochemical applications due to sulfonylurea linkages .

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Notable Features
Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate ~435.5 (calculated) Not reported High molecular weight due to benzylpiperazine
Methyl 3-(pyrazolo[3,4-d]pyrimidinyl)thiophene-2-carboxylate (Example 62) 560.2 227–230 Fluorophenyl and chromenone groups enhance rigidity
Metsulfuron-methyl (triazine derivative) 381.4 158–163 Low melting point; optimized for herbicidal activity

Key Observations :

  • Higher melting points in pyrazolo-pyrimidine derivatives (e.g., 227–230°C ) suggest strong intermolecular interactions.

Metabolic and Stability Considerations

  • Triazine-containing compounds (e.g., ) undergo hydrolysis or oxidative metabolism, forming polar metabolites.
  • Benzylpiperazine moieties may undergo N-dealkylation, a common metabolic pathway for piperazine derivatives.

Biological Activity

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring, a benzylpiperazine moiety, and a sulfonyl group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N2O4S2C_{17}H_{20}N_{2}O_{4}S_{2}, with a molecular weight of approximately 380.48 g/mol. The structural components of this compound allow it to engage in various chemical interactions, making it a versatile candidate for further biological evaluation.

PropertyValue
Molecular FormulaC17H20N2O4S2C_{17}H_{20}N_{2}O_{4}S_{2}
Molecular Weight380.48 g/mol
CAS Number895262-65-4
Purity≥98%

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly receptors involved in neurotransmission and cell signaling. The benzylpiperazine moiety is known for its ability to modulate receptor activity, including serotonin and dopamine receptors, which are critical in psychiatric and neurological disorders.

Pharmacological Studies

Research indicates that compounds containing the benzylpiperazine structure often exhibit significant activity against several biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by affecting angiogenesis and cell proliferation pathways. Specifically, it has been noted to interact with pathways involving PARP-1 inhibitors, which are crucial in cancer treatment strategies .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity

A study evaluated the effects of various piperazine derivatives on cancer cell lines, revealing that this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis.

Case Study 2: Neuropharmacological Effects

In another investigation, this compound was tested for its effects on serotonin receptor modulation. Results indicated that it could act as a partial agonist at specific serotonin receptors, providing insights into its potential use in treating mood disorders.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityReference
3-(4-Benzylpiperazin-1-yl)benzoic acidAnticancer
4-(4-Benzylpiperazin-1-yl)benzoic acidAcetylcholinesterase inhibitor
Methyl 3-(benzothiazol-2-yloxy)thiopheneAntimicrobial

Q & A

What are the key synthetic pathways for Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate?

Basic Research Question
The synthesis typically involves three stages: (1) construction of the thiophene-2-carboxylate core, (2) sulfonation at the 3-position, and (3) coupling with 4-benzylpiperazine. For the thiophene core, methyl 3-aminothiophene-2-carboxylate derivatives can be synthesized via Gewald reactions or cyclization of thioglycolic acid with α,β-unsaturated carbonyl intermediates under inert conditions . Sulfonation may employ chlorosulfonic acid or SO₃·DMF complexes, followed by nucleophilic substitution with 4-benzylpiperazine. Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is critical to isolate intermediates .

How can the purity and structural integrity of this compound be validated?

Basic Research Question
Validate purity using HPLC with a C18 column and mobile phases like methanol/sodium acetate buffer (pH 4.6) . Structural confirmation requires 1^1H and 13^{13}C NMR to identify key signals: the thiophene protons (δ 6.8–7.5 ppm), methyl ester (δ 3.8–3.9 ppm), and benzylpiperazine aromatic protons (δ 7.2–7.4 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 409.0842 for C₁₈H₂₀N₂O₄S₂). X-ray crystallography (using SHELXL for refinement and ORTEP-3 for visualization) provides absolute configuration if crystals are obtainable .

What computational methods are suitable for studying its interactions with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina, Glide) predicts binding modes to receptors like kinases or GPCRs, leveraging the sulfonyl group’s hydrogen-bonding capacity. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over 100+ ns trajectories. Pharmacophore modeling identifies critical functional groups (e.g., benzylpiperazine for hydrophobic interactions). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

How to resolve contradictions in pharmacological data across studies?

Advanced Research Question
Contradictions may arise from assay variability (e.g., cell lines, endpoint measurements). Standardize protocols: use orthogonal assays (e.g., MTT and ATP-lite for cytotoxicity) and control for metabolic interference (e.g., esterase activity on the methyl ester). Cross-validate target engagement via siRNA knockdown or CRISPR-Cas9 knockout models. Meta-analysis of dose-response curves (GraphPad Prism) clarifies potency discrepancies .

What strategies optimize the sulfonation step in synthesis?

Advanced Research Question
Optimize sulfonation yield by:

  • Temperature control : –10°C to prevent side reactions (e.g., ring sulfonation).
  • Reagent selection : SO₃·Pyridine complex for regioselectivity at the 3-position.
  • Quenching : Use ice-cold NaHCO₃ to stabilize the sulfonyl chloride intermediate.
    Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and characterize intermediates by IR (S=O stretches at 1150–1350 cm⁻¹) .

How to analyze its crystal structure using X-ray diffraction?

Advanced Research Question
Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Solve structures with SHELXT (direct methods) and refine using SHELXL (full-matrix least squares). Validate geometry (PLATON) and visualize with ORTEP-3 (50% probability ellipsoids). Report key metrics: R1 < 0.05, C–S bond lengths (~1.76 Å), and torsional angles for piperazine conformation .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Scale-up hurdles include:

  • Exothermic reactions : Use flow reactors for sulfonation to manage heat dissipation.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water).
  • Stability : Lyophilize the final product under argon to prevent ester hydrolysis.
    Process analytical technology (PAT) like in-line FTIR monitors intermediate formation .

How does structural modification of the benzylpiperazine moiety affect activity?

Advanced Research Question
Replace the benzyl group with electron-withdrawing (e.g., 4-CF₃) or bulky substituents (e.g., naphthyl) to modulate target affinity. Synthesize analogs via reductive amination (NaBH₃CN, benzaldehyde derivatives). Test in comparative SAR assays (IC₅₀ shifts >10-fold indicate critical steric/electronic effects). Co-crystallization with targets (e.g., kinases) reveals binding pocket flexibility .

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